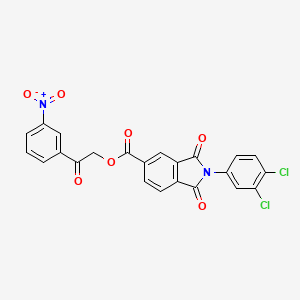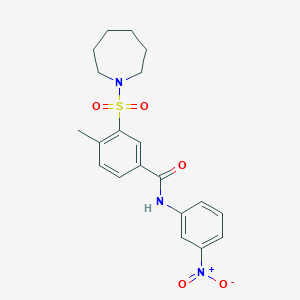
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is a chemical compound known for its diverse applications in scientific research. It is primarily recognized for its role as a SIRT2 inhibitor, which has implications in various biological and medical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of azepane with sulfonyl chloride, followed by coupling with 4-methyl-N-(3-nitrophenyl)benzamide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a SIRT2 inhibitor, impacting cellular processes and gene expression.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Huntington’s disease.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The compound exerts its effects primarily by inhibiting the activity of SIRT2, a class III histone deacetylase. This inhibition affects the acetylation status of various proteins, including tubulin and histones, leading to changes in cellular functions and gene expression. The molecular targets and pathways involved include the nicotinamide binding site of SIRT2 and the regulation of sterol biosynthesis .
類似化合物との比較
Similar Compounds
SIRT2 Inhibitor II, AK-1: Another SIRT2 inhibitor with similar biological activities.
Phenoxy acetamide derivatives: These compounds also exhibit inhibitory effects on sirtuins and have applications in medicinal chemistry
Uniqueness
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide is unique due to its specific structure, which allows for high selectivity and potency as a SIRT2 inhibitor. This makes it particularly valuable in research focused on neurodegenerative diseases and cellular aging .
特性
分子式 |
C20H23N3O5S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H23N3O5S/c1-15-9-10-16(20(24)21-17-7-6-8-18(14-17)23(25)26)13-19(15)29(27,28)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,21,24) |
InChIキー |
DNLRQYGEIHWZJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![3-hydroxy-4-(3-hydroxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15154165.png)
methanone](/img/structure/B15154171.png)
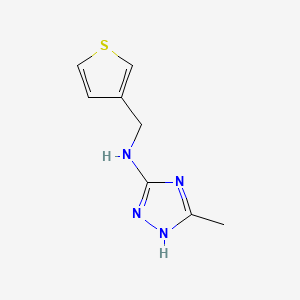
![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)
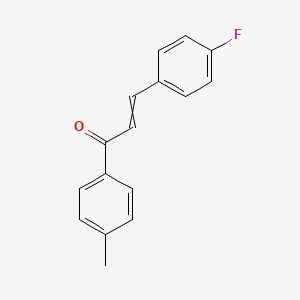
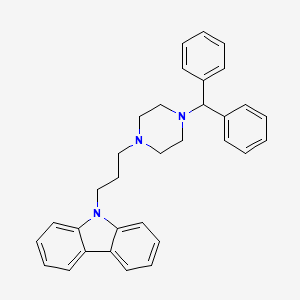
![(4-ethoxyphenyl)[(4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B15154214.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B15154218.png)
![2-(2-Hydroxy-5-iodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15154235.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B15154246.png)
![3,5-dibromo-N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15154254.png)

